molecular formula C16H13F3N2O2S B2955904 1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea CAS No. 1023531-83-0

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea

Cat. No.: B2955904
CAS No.: 1023531-83-0
M. Wt: 354.35
InChI Key: WTKXNUBURPJUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative characterized by a trifluoromethoxy-substituted phenyl ring and a 2-phenylacetyl group. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. This compound is synthesized via the reaction of isothiocyanate intermediates with amines or hydrazides, as demonstrated in multiple synthetic routes (e.g., reaction of isothiocyanate 1 with N-amino imidazole derivatives or carbohydrazides) . Its structure combines electron-withdrawing trifluoromethoxy and phenylacetyl groups, which likely enhance its binding affinity to biological targets such as DNA gyrase or fungal enzymes .

Properties

IUPAC Name

2-phenyl-N-[[3-(trifluoromethoxy)phenyl]carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-7-12(10-13)20-15(24)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKXNUBURPJUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea is a synthetic compound with the molecular formula C16H13F3N2O2S and a molar mass of 354.35 g/mol. This compound belongs to the thiourea class, which is recognized for its diverse biological activities, making it significant in pharmaceutical and agrochemical applications. The unique structural features of this compound, particularly the trifluoromethoxy group and phenylacetyl moiety, contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13F3N2O2S\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that thioureas exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds in the thiourea class have shown potential in inhibiting tumor growth.
  • Antioxidant Properties : They may also possess antioxidative capabilities, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains.

Antitumor Activity

A study investigated the cytotoxic effects of various thiourea derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Antioxidative Activity

Another research focused on the antioxidative properties of this compound. It was found to scavenge free radicals effectively, thus reducing oxidative damage in cellular models. This activity is crucial for preventing various diseases associated with oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
1-(4-Trifluoromethoxy)phenylthioureaContains a trifluoromethoxy groupLacks the phenylacetyl moiety
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thioureaFeatures multiple trifluoromethyl groupsEnhanced lipophilicity
N-[3,5-Di(trifluoromethyl)phenyl]thioureaContains two trifluoromethyl groupsMore reactive due to increased electron-withdrawing effects

Mechanistic Studies

Mechanistic studies have been conducted to elucidate how this compound interacts with biological targets. These studies typically utilize techniques such as:

  • Molecular Docking : To predict binding affinities with various proteins.
  • Cell Viability Assays : To assess cytotoxicity levels.
  • Flow Cytometry : For analyzing cell cycle distribution and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Substituent Effects

Key structural variations among thiourea derivatives influence their physicochemical properties and bioactivity:

  • Trifluoromethyl vs. Trifluoromethoxy Groups: The trifluoromethoxy group in the target compound offers enhanced metabolic stability compared to non-fluorinated analogs. However, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea derivatives (e.g., Takemoto’s catalysts) exhibit superior catalytic activity in asymmetric synthesis due to stronger electron-withdrawing effects from bis(trifluoromethyl) groups .
  • Heterocyclic vs. Aryl Substituents: Derivatives like 1-(3-chloro-4-oxoazetidin-1-yl)-3-(phenothiazin-10-yl)thiourea (e.g., 7d, 7h) incorporate azetidinone and phenothiazine rings, which confer broad-spectrum antifungal activity (MIC = 62.5 µg/mL against T. rubrum) but reduce solubility compared to purely aromatic thioureas . Compounds such as 1-(4-methoxyphenyl)-3-(2-oxobenzimidazol-5-yl)thiourea feature benzimidazolyl groups, enhancing DNA intercalation but limiting thermal stability due to hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The trifluoromethoxy group in the target compound increases LogP (~3.2) compared to non-fluorinated analogs (LogP ~2.5), favoring blood-brain barrier penetration but risking higher plasma protein binding . Copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives (e.g., Cu1–Cu3) exhibit reduced LogP due to metal coordination, enhancing water solubility but limiting oral bioavailability .
  • Thermal Stability: Thioureas with rigid substituents (e.g., azetidinone or phenothiazine) show higher thermal decomposition temperatures (>200°C) compared to flexible analogs like the target compound (~180°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea, and how can purity be optimized?

  • Methodology : Use a two-step procedure involving (i) coupling of 3-(trifluoromethoxy)aniline with 2-phenylacetyl chloride under basic conditions (e.g., pyridine or triethylamine) and (ii) thiourea formation via reaction with ammonium thiocyanate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) and confirm via 1^1H/13^13C NMR .

Q. How can researchers characterize the structural integrity of this thiourea derivative?

  • Methodology : Employ a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., trifluoromethoxy group at δ ~120–125 ppm in 19^19F NMR) and thiourea NH protons (δ ~10–12 ppm in 1^1H NMR) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 397.1) and fragmentation patterns .
  • IR spectroscopy : Identify thiourea C=S stretches (ν ~1250–1300 cm1^{-1}) and carbonyl groups (ν ~1680 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Conduct in vitro assays targeting:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using microdilution methods .
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (anti-Alzheimer potential) or urease (antitubercular applications) .

Q. What solubility and formulation challenges arise due to its trifluoromethoxy and thiourea groups?

  • Methodology : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays). For in vivo studies, employ nanoemulsions or cyclodextrin complexes to enhance bioavailability, validated via dynamic light scattering (DLS) and HPLC stability tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodology : Synthesize analogs with (i) varied substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced metabolic stability) and (ii) alternative acyl/thiourea linkers. Evaluate using 3D-QSAR models (CoMFA/CoMSIA) and molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with bioactivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology : Validate conflicting results via:

  • Dose-response curves : Ensure IC50_{50}/EC50_{50} values are calculated across ≥3 independent replicates.
  • Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V/PI staining) .
  • Meta-analysis : Compare data with structurally similar thioureas (e.g., 1-(2-fluorophenyl)-3-benzoylthiourea derivatives) to identify trends .

Q. What experimental designs are recommended for assessing its stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Investigate pH-dependent degradation (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) and photostability under ICH Q1B guidelines .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodology : Perform molecular dynamics simulations (GROMACS/AMBER) to analyze binding modes with enzymes (e.g., COX-2 for anti-inflammatory activity). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .

Q. What strategies mitigate synthetic scalability issues for multi-gram production?

  • Methodology : Optimize reaction conditions using factorial design (e.g., Taguchi method) to assess variables like temperature, solvent polarity, and catalyst loading. Implement continuous-flow reactors for safer handling of reactive intermediates (e.g., isocyanates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.